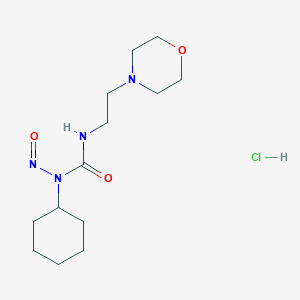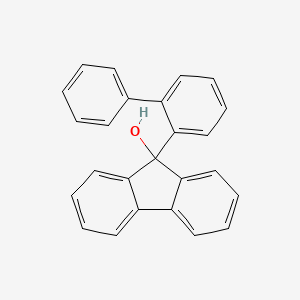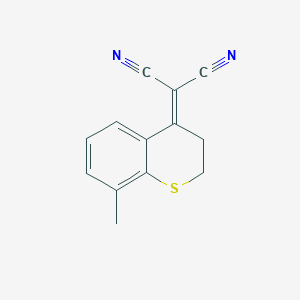
(8-Methyl-2,3-dihydro-4h-thiochromen-4-ylidene)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8-Methyl-2,3-dihydro-4h-thiochromen-4-ylidene)propanedinitrile is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the thiochromene family, characterized by the presence of a sulfur atom in the chromene ring system. Its molecular formula is C13H10N2S, and it has a molecular weight of 226.2969 .
Métodos De Preparación
The synthesis of (8-Methyl-2,3-dihydro-4h-thiochromen-4-ylidene)propanedinitrile typically involves the reaction of 8-methyl-2,3-dihydro-4H-thiochromen-4-one with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
(8-Methyl-2,3-dihydro-4h-thiochromen-4-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiochroman derivatives using reducing agents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
(8-Methyl-2,3-dihydro-4h-thiochromen-4-ylidene)propanedinitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (8-Methyl-2,3-dihydro-4h-thiochromen-4-ylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate inflammatory responses and affect cell migration .
Comparación Con Compuestos Similares
(8-Methyl-2,3-dihydro-4h-thiochromen-4-ylidene)propanedinitrile can be compared with other similar compounds, such as:
8-Methyl-2,3-dihydro-4H-chromen-4-one: This compound lacks the sulfur atom present in the thiochromene ring, making it less reactive in certain chemical reactions.
2-(2-Methyl-4H-chromen-4-ylidene)malononitrile: Similar in structure but with an oxygen atom instead of sulfur, leading to different chemical and biological properties.
5-({[(6-fluoro-2,3-dihydro-4H-thiochromen-4-ylidene)amino]oxy}carbonyl)-4-methyl-1,2,3-thiadiazole:
Propiedades
Número CAS |
31352-57-5 |
|---|---|
Fórmula molecular |
C13H10N2S |
Peso molecular |
226.30 g/mol |
Nombre IUPAC |
2-(8-methyl-2,3-dihydrothiochromen-4-ylidene)propanedinitrile |
InChI |
InChI=1S/C13H10N2S/c1-9-3-2-4-12-11(10(7-14)8-15)5-6-16-13(9)12/h2-4H,5-6H2,1H3 |
Clave InChI |
HGUOSZBUGKAIEN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(=C(C#N)C#N)CCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


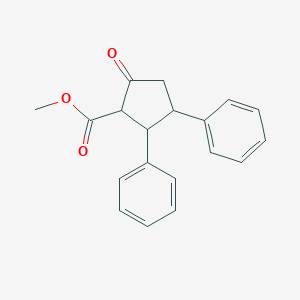
![1-(4a(2)-Amino[1,1a(2)-biphenyl]-3-yl)ethanone](/img/structure/B14008841.png)
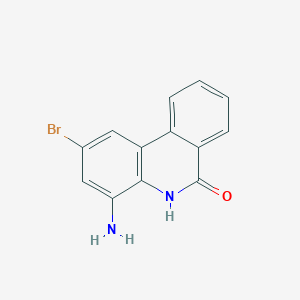
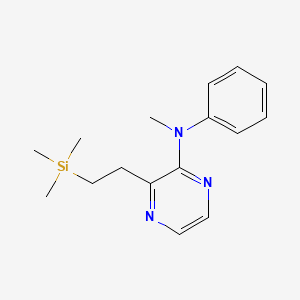
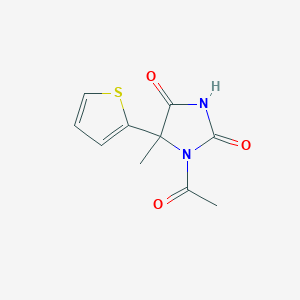

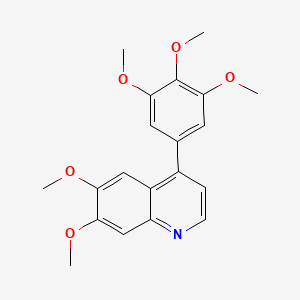
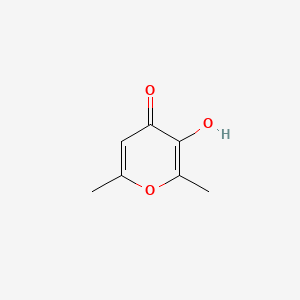
![Ethyl 2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B14008874.png)


